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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

Cat. No.: B1590757 Get Quote

In-Depth Technical Guide: 4-Chloro-2-methyl-3-
nitropyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-3-
nitropyridine, a key building block in medicinal chemistry. It details its commercial availability,

physicochemical properties, synthesis, and its role as a precursor in the development of

targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical
Properties
4-Chloro-2-methyl-3-nitropyridine (CAS No: 23056-35-1) is commercially available from

various suppliers. While pricing is generally available upon inquiry, the compound is typically

offered in research-grade purities, commonly around 95%.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-3-nitropyridine
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Property Value

CAS Number 23056-35-1

Molecular Formula C₆H₅ClN₂O₂

Molecular Weight 172.57 g/mol

Appearance Solid

Purity ≥95%

Table 2: Commercial Suppliers of 4-Chloro-2-methyl-3-nitropyridine

Supplier Purity Available Quantities

Synchem 95% On demand

Shanghai Amole

Biotechnology Co., Ltd.
95.0% 100mg, 250mg, 1g, 5g

Dayang Chem (Hangzhou)

Co., Ltd.
98.0% 100g, 1kg, 100kg, 1000kg

Shanghai Nianxing Industrial

Co., Ltd
95.0% Inquiry

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 4-Chloro-2-methyl-
3-nitropyridine is not readily available in peer-reviewed literature, a highly plausible synthetic

route can be extrapolated from the established synthesis of the analogous compound, 4-

Chloro-2,6-dimethyl-3-nitropyridine.[1] This involves the chlorination of the corresponding

pyridone precursor.

A general two-step synthesis is proposed:

Nitration of 2-methyl-4-pyridone: This initial step would introduce the nitro group at the 3-

position of the pyridine ring.
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Chlorination of 2-methyl-3-nitro-4-pyridone: The resulting nitropyridone would then be

chlorinated to yield the final product.

Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-methyl-3-nitro-4-pyridone (Hypothetical)

To a solution of 2-methyl-4-pyridone in concentrated sulfuric acid, a nitrating mixture (a

combination of concentrated nitric acid and concentrated sulfuric acid) would be added

dropwise at a controlled temperature (typically 0-10 °C).

The reaction mixture would be stirred for a specified period, allowing the nitration to proceed.

The mixture would then be carefully poured onto ice, and the pH adjusted to neutral or

slightly basic to precipitate the product.

The solid product would be collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

A mixture of 2-methyl-3-nitro-4-pyridone and a chlorinating agent, such as phosphorus

oxychloride (POCl₃), would be heated at reflux.[1]

After the reaction is complete, the excess chlorinating agent would be removed under

reduced pressure.

The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and

neutralized with a mild base (e.g., sodium bicarbonate solution).

The organic layer would be separated, dried over an anhydrous salt (e.g., MgSO₄), and the

solvent evaporated to yield the crude product.

Purification would likely be achieved through recrystallization or column chromatography.

Spectroscopic Characterization
Detailed experimental spectral data for 4-Chloro-2-methyl-3-nitropyridine is not widely

published. However, based on the structure and data from analogous compounds, the
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expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data for 4-Chloro-2-methyl-3-nitropyridine

Technique Expected Peaks/Signals

¹H NMR
Aromatic protons on the pyridine ring, a singlet

for the methyl group protons.

¹³C NMR
Carbons of the pyridine ring, a carbon signal for

the methyl group.

IR Spectroscopy

Characteristic peaks for C-Cl, C=N, C=C

(aromatic), and N-O (nitro group) stretching

vibrations.

Mass Spectrometry
A molecular ion peak corresponding to the

molecular weight of the compound.

Applications in Drug Discovery and Development
4-Chloro-2-methyl-3-nitropyridine is a valuable intermediate in the synthesis of more

complex molecules, particularly in the development of kinase inhibitors for therapeutic use. The

chloro and nitro groups provide reactive sites for further functionalization, allowing for the

construction of diverse molecular scaffolds.

Role as a Precursor in Kinase Inhibitor Synthesis
The pyridine core is a common motif in many kinase inhibitors. The chloro group at the 4-

position of 4-Chloro-2-methyl-3-nitropyridine is susceptible to nucleophilic aromatic

substitution (SₙAr), enabling the introduction of various amine-containing heterocyclic moieties.

The nitro group can be readily reduced to an amino group, providing another point for chemical

modification.

This reactivity makes it a key building block for creating libraries of compounds to screen for

kinase inhibitory activity. Kinases are crucial regulators of cell signaling pathways, and their

dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
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Illustrative Synthetic Pathway in Kinase Inhibitor
Development
A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted

pyridine, such as 4-Chloro-2-methyl-3-nitropyridine, with a second heterocyclic fragment. For

instance, in the development of inhibitors targeting the JAK-STAT signaling pathway, a key step

often involves the reaction of a chloropyridine with an amino-substituted pyrazole or pyrrole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1590757?utm_src=pdf-body
https://www.benchchem.com/product/b1590757?utm_src=pdf-body-img
https://www.benchchem.com/product/b1590757?utm_src=pdf-custom-synthesis
https://prepchem.com/b-4-chloro-2-6-dimethyl-3-nitropyridine/
https://www.benchchem.com/product/b1590757#commercial-availability-of-4-chloro-2-methyl-3-nitropyridine
https://www.benchchem.com/product/b1590757#commercial-availability-of-4-chloro-2-methyl-3-nitropyridine
https://www.benchchem.com/product/b1590757#commercial-availability-of-4-chloro-2-methyl-3-nitropyridine
https://www.benchchem.com/product/b1590757#commercial-availability-of-4-chloro-2-methyl-3-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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